7-[(2-Chlorophenyl)methyl]-8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione 7-[(2-Chlorophenyl)methyl]-8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15351822
InChI: InChI=1S/C24H25ClN6O4/c1-27-21-20(23(33)28(2)24(27)34)31(14-16-6-3-4-7-17(16)25)19(26-21)15-29-9-11-30(12-10-29)22(32)18-8-5-13-35-18/h3-8,13H,9-12,14-15H2,1-2H3
SMILES:
Molecular Formula: C24H25ClN6O4
Molecular Weight: 496.9 g/mol

7-[(2-Chlorophenyl)methyl]-8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione

CAS No.:

Cat. No.: VC15351822

Molecular Formula: C24H25ClN6O4

Molecular Weight: 496.9 g/mol

* For research use only. Not for human or veterinary use.

7-[(2-Chlorophenyl)methyl]-8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione -

Specification

Molecular Formula C24H25ClN6O4
Molecular Weight 496.9 g/mol
IUPAC Name 7-[(2-chlorophenyl)methyl]-8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione
Standard InChI InChI=1S/C24H25ClN6O4/c1-27-21-20(23(33)28(2)24(27)34)31(14-16-6-3-4-7-17(16)25)19(26-21)15-29-9-11-30(12-10-29)22(32)18-8-5-13-35-18/h3-8,13H,9-12,14-15H2,1-2H3
Standard InChI Key KLMZYRPUSJLZSB-UHFFFAOYSA-N
Canonical SMILES CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C(=O)C4=CC=CO4)CC5=CC=CC=C5Cl

Introduction

7-[(2-Chlorophenyl)methyl]-8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione is a complex organic compound belonging to the purine derivatives class. It features a purine backbone with various substituents, including a chlorophenyl group and a furan-2-carbonyl piperazine moiety. This compound is of interest in medicinal chemistry due to its potential pharmacological applications.

Synthesis Methods

The synthesis of 7-[(2-Chlorophenyl)methyl]-8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione involves multiple steps, requiring careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. Techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to monitor the progress of reactions and confirm the structure of intermediates and final products.

Biological Activity and Potential Applications

Research indicates that compounds similar to 7-[(2-Chlorophenyl)methyl]-8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione exhibit diverse biological activities. The specific biological activity of this compound requires further investigation through in vitro and in vivo studies to understand its potential therapeutic applications.

Biological ActivityPotential Application
AntiviralTreatment of viral infections
AnticancerInhibition of tumor growth
Anti-inflammatoryManagement of inflammatory conditions

Comparison with Similar Compounds

Compounds with similar structures, such as 7-[(4-Fluorophenyl)methyl]-8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione, also show potential therapeutic applications. The variation in substituents on the purine core significantly affects their biological activity and pharmacological profiles.

CompoundUnique FeaturesPotential Applications
7-[(2-Chlorophenyl)methyl]-8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dioneChlorophenyl and furan-2-carbonyl piperazine moietiesAntiviral, anticancer
7-[(4-Fluorophenyl)methyl]-8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dioneFluorophenyl and furan-2-carbonyl piperazine moietiesAnti-HIV, other therapeutic uses

Future Research Directions

Further research is needed to elucidate the exact mechanism of action and potential therapeutic benefits of 7-[(2-Chlorophenyl)methyl]-8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione. This includes detailed in vitro and in vivo studies to assess its efficacy and safety in various biological systems. Additionally, optimizing synthesis methods to improve yield and purity will be crucial for advancing its development as a pharmaceutical agent.

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